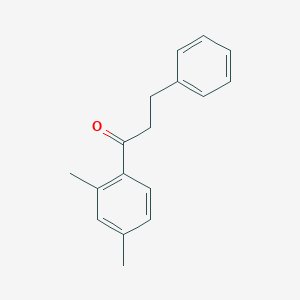

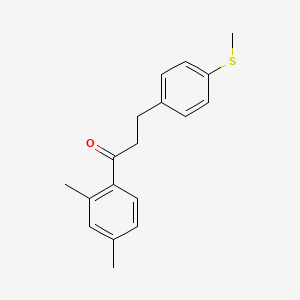

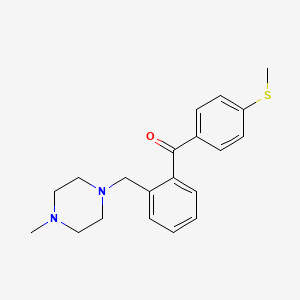

2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (DTP) is a highly versatile and widely used organic compound. It is used in a variety of applications, including as a dye or pigment, as a reagent, and as an intermediate in the synthesis of other compounds. DTP has also been studied for its potential role in biochemical and physiological processes, such as cellular signaling and metabolism.

Aplicaciones Científicas De Investigación

Enantioselective Oxidation : A study focused on the stereoselective oxidation of optically active titanium enolate complexes derived from propiophenone, which is closely related to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. The study revealed that the enantiometric excess in the best case reached 63%, showing significant potential in enantioselective synthesis (Adam & Prechtl, 1994).

Photochemistry Studies : Another research investigated the photochemistry of β-(dimethylamino)propiophenone in aqueous solvents. This study is pertinent because it explores the photochemical behaviors of a compound structurally related to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. The findings included insights into the triplet state decay via charge-transfer interactions, leading to the formation of biradical zwitterions (Encinas & Scaiano, 1979).

Fluorescent Probes for Thiophenol Determination : A study developed a fluorescent probe using a cyanine dye to distinguish amino-substituted thiophenols. This research is relevant because it demonstrates the potential application of thiophenol derivatives, similar to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, in developing selective fluorescent probes for biological systems (Sheng et al., 2016).

Synthesis and Characterization : A study on the synthesis of a compound similar to 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone was conducted. The compound was characterized using various analytical techniques, providing a basis for further exploration of related compounds (Asiri et al., 2011).

Copper(I)-Catalyzed Synthesis : Research on the synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation is relevant. It demonstrates the potential for catalyzed reactions involving thiophenol derivatives, providing insights into the synthetic applications of compounds like 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Xu et al., 2010).

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYRIBNHTKHZLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644379 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898781-24-3 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

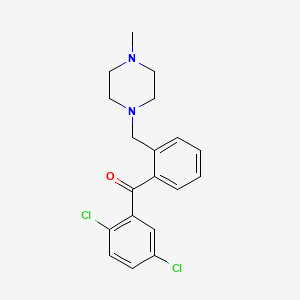

![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)